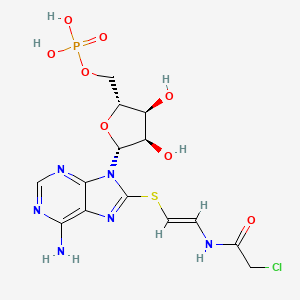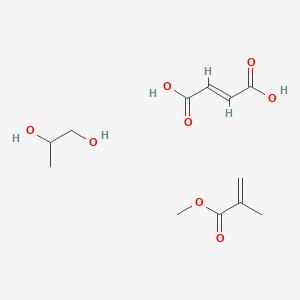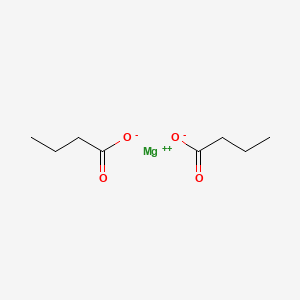
trans-2-Dodecenal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2-Dodecenal: is a colorless to slightly yellow liquid with a powerful aldehydic, mandarin, and citrus-like odor. It is naturally found in various sources such as dairy products, chicken, coriander oil, peanuts, citrus oils, and rice . This compound is known for its rich, aldehydic scents of almonds and vanilla combined with the crisp, refreshing scent of citrus fruits .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation of Acetaldehyde with Decanal: This method involves the condensation reaction between acetaldehyde and decanal to form trans-2-Dodecenal.
From α-Bromolauric Acid: This method involves the conversion of α-bromolauric acid to its ethyl ester, followed by reduction to the corresponding alcohol, and finally oxidation to this compound.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes, ensuring high purity and yield through optimized reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-Dodecenal can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form the corresponding alcohol, trans-2-Dodecenol.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the aldehyde group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Oxidation: trans-2-Dodecenoic acid.
Reduction: trans-2-Dodecenol.
Scientific Research Applications
Chemistry:
- Used as a flavoring agent in the food industry due to its citrus-like odor .
- Employed in the synthesis of other organic compounds and as a reagent in various chemical reactions .
Biology:
- Investigated for its antimicrobial properties, particularly against foodborne pathogens such as Salmonella .
Medicine:
Industry:
Mechanism of Action
trans-2-Dodecenal exerts its effects primarily through its aldehyde functional group, which can interact with various biological molecules. Its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential metabolic processes . The compound targets microbial enzymes and proteins, leading to cell death and inhibition of microbial growth .
Comparison with Similar Compounds
trans-2-Decenal: Another unsaturated aldehyde with similar chemical properties and applications.
trans-2-Nonenal: Known for its strong odor and used in flavor and fragrance industries.
cis-4-Dodecenal: A structural isomer with different olfactory properties.
Uniqueness of trans-2-Dodecenal:
- This compound is unique due to its specific combination of aldehydic and citrus-like odor, making it highly valuable in the flavor and fragrance industries .
- Its antimicrobial properties are more potent compared to some of its similar compounds, making it a promising candidate for use in food preservation and pharmaceuticals .
Properties
CAS No. |
4826-62-4 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
(Z)-dodec-2-enal |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h10-12H,2-9H2,1H3/b11-10- |
InChI Key |
SSNZFFBDIMUILS-KHPPLWFESA-N |
SMILES |
CCCCCCCCCC=CC=O |
Isomeric SMILES |
CCCCCCCCC/C=C\C=O |
Canonical SMILES |
CCCCCCCCCC=CC=O |
density |
0.839-0.849 |
Key on ui other cas no. |
20407-84-5 4826-62-4 |
physical_description |
Clear, colorless to pale yellow liquid with a fatty odor; [Acros Organics MSDS] Colourless to slightly yellow liquid; Fatty, citus-like aroma |
Pictograms |
Irritant; Environmental Hazard |
solubility |
Soluble in most fixed oils; Insoluble in water Soluble (in ethanol) |
Synonyms |
eryngial trans-2-dodecenal |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


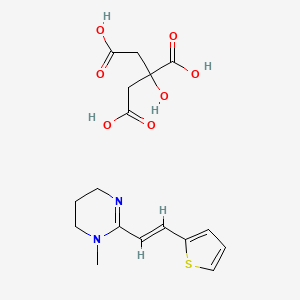

![(E)-N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]pentadec-2-enamide](/img/structure/B1235421.png)
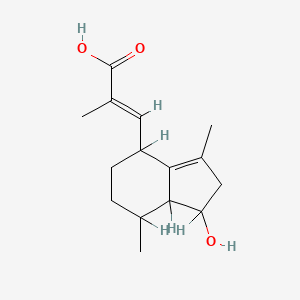

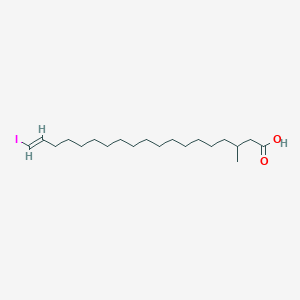

![[(2R,3S,4R,5R)-5-[2-[[(E)-but-2-enoyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1235427.png)

